molecular formula C28H26N4O4S2 B12141814 3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}

3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}

Cat. No.: B12141814
M. Wt: 546.7 g/mol
InChI Key: RTCYDTMJDLTUSL-UHFFFAOYSA-N
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Description

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is a complex organic compound characterized by its unique structure, which includes a benzene ring, thiazolidine rings, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,4-diyldimethanediyl with thiazolidine-2,4-dione derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Benzene-1,4-diyldimethanediyl)bis(phosphonic acid): Similar structure but contains phosphonic acid groups instead of thiazolidine rings.

    4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid: Contains a benzene ring with ethyne and benzoic acid groups.

Uniqueness

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is unique due to its combination of thiazolidine rings and amino groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

5-(2-methylanilino)-3-[[4-[[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C28H26N4O4S2/c1-17-7-3-5-9-21(17)29-23-25(33)31(27(35)37-23)15-19-11-13-20(14-12-19)16-32-26(34)24(38-28(32)36)30-22-10-6-4-8-18(22)2/h3-14,23-24,29-30H,15-16H2,1-2H3

InChI Key

RTCYDTMJDLTUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC=C5C

Origin of Product

United States

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